

Comparative Analysis of 3,3-Dimethylmorpholine via NMR and Mass Spectrometry

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Compound of Interest

Compound Name: *3,3-Dimethylmorpholine*

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A comprehensive guide for researchers, scientists, and drug development professionals on the spectral characteristics of **3,3-dimethylmorpholine** compared to related morpholine analogs. This guide provides a detailed examination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside experimental protocols to support analytical studies.

Introduction

3,3-Dimethylmorpholine is a heterocyclic amine that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its structural features, including the gem-dimethyl group on the morpholine ring, impart specific chemical and physical properties that are of interest in drug design and development. Accurate structural elucidation and characterization are paramount for its application. This guide presents a comparative analysis of **3,3-dimethylmorpholine** with other common morpholine derivatives—morpholine, 2,6-dimethylmorpholine, and N-methylmorpholine—utilizing ^1H NMR, ^{13}C NMR, and mass spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. The chemical shifts (δ), multiplicities, and coupling constants (J) in ^1H and ^{13}C NMR spectra provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectral Data Comparison

The ¹H NMR spectrum of **3,3-dimethylmorpholine** is expected to exhibit distinct signals for the methyl protons and the three methylene groups of the morpholine ring. The gem-dimethyl group at the C3 position simplifies the spectrum compared to asymmetrically substituted morpholines by removing the methine proton at this position.

Table 1: ¹H NMR Spectral Data Comparison of Morpholine Derivatives (in CDCl₃)

Compound	-CH ₃ (δ , ppm)	-CH ₂ -N- (δ , ppm)	-CH ₂ -O- (δ , ppm)	N-H (δ , ppm)
3,3-Dimethylmorpholine	~1.0 (s, 6H)	~2.7 (s, 2H, H-2), ~2.8 (t, 2H, H-5)	~3.6 (t, 2H, H-6)	Variable
Morpholine	-	~2.86 (t, 4H)	~3.73 (t, 4H)	~1.95 (s, 1H)
2,6-Dimethylmorpholine (cis)	~1.15 (d, 6H)	~2.85 (m, 2H)	~3.65 (m, 2H)	Variable
N-Methylmorpholine	~2.31 (s, 3H)	~2.44 (t, 4H)	~3.70 (t, 4H)	-

Note: Data for **3,3-dimethylmorpholine** is based on predicted values and typical ranges for similar structures, as detailed experimental data is not readily available in the literature. Data for other compounds are from established spectral databases.

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For **3,3-dimethylmorpholine**, distinct signals are expected for the quaternary carbon, the two methyl carbons, and the three methylene carbons.

Table 2: ¹³C NMR Spectral Data Comparison of Morpholine Derivatives (in CDCl₃)

Compound	-CH ₃ (δ , ppm)	-C(CH ₃) ₂ (δ , ppm)	-CH ₂ -N- (δ , ppm)	-CH ₂ -O- (δ , ppm)
3,3-Dimethylmorpholine	~25	~55	~50 (C-2), ~46 (C-5)	~75 (C-6)
Morpholine	-	-	~46.2	~67.8
2,6-Dimethylmorpholine (cis)	~18.9	-	~53.8	~73.3
N-Methylmorpholine	~46.1 (N-CH ₃)	-	~55.0	~67.3

Note: Data for **3,3-dimethylmorpholine** is based on a referenced publication (A. J. Jones, C. P. Beeman, M. U. Hasan Can. J. Chem. 54, 126 (1976)) and typical values. Data for other compounds are from established spectral databases.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. Electron Ionization (EI) is a common technique that results in the formation of a molecular ion (M⁺) and various fragment ions.

Mass Spectrometry Data Comparison

The mass spectrum of **3,3-dimethylmorpholine** is expected to show a molecular ion peak at m/z 115, corresponding to its molecular weight. The fragmentation pattern will be influenced by the stability of the resulting carbocations and radical species.

Table 3: Key Mass Spectrometry Data for Morpholine Derivatives

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z) and Postulated Neutral Losses
3,3-Dimethylmorpholine	115	100 ([M-CH ₃] ⁺), 86 ([M-C ₂ H ₅] ⁺), 70, 58, 42
Morpholine	87	57 ([M-CH ₂ O] ⁺), 56, 43, 30 ([CH ₂ NH ₂] ⁺)[1][2][3]
2,6-Dimethylmorpholine	115	100 ([M-CH ₃] ⁺), 71, 58, 44[4][5][6][7]
N-Methylmorpholine	101	100 ([M-H] ⁺), 86 ([M-CH ₃] ⁺), 71, 58, 42[8][9]

Note: Fragmentation data for **3,3-dimethylmorpholine** is based on predicted patterns, as detailed experimental spectra are not widely available. Data for other compounds are from the NIST Mass Spectrometry Data Center.

Experimental Protocols

NMR Spectroscopy

A general protocol for acquiring ¹H and ¹³C NMR spectra of small molecules like **3,3-dimethylmorpholine** is as follows:

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.
- Instrument Setup: Place the NMR tube in the spectrometer. Lock the field frequency to the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30° or 90° pulse, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

- ^{13}C NMR Acquisition: Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans (several hundred to thousands) and a longer relaxation delay (2-5 seconds) are typically required.
- Data Processing: Apply Fourier transformation to the free induction decay (FID) to obtain the frequency-domain spectrum. Perform phase and baseline corrections. Integrate the signals in the ^1H spectrum and pick the peaks in both ^1H and ^{13}C spectra.

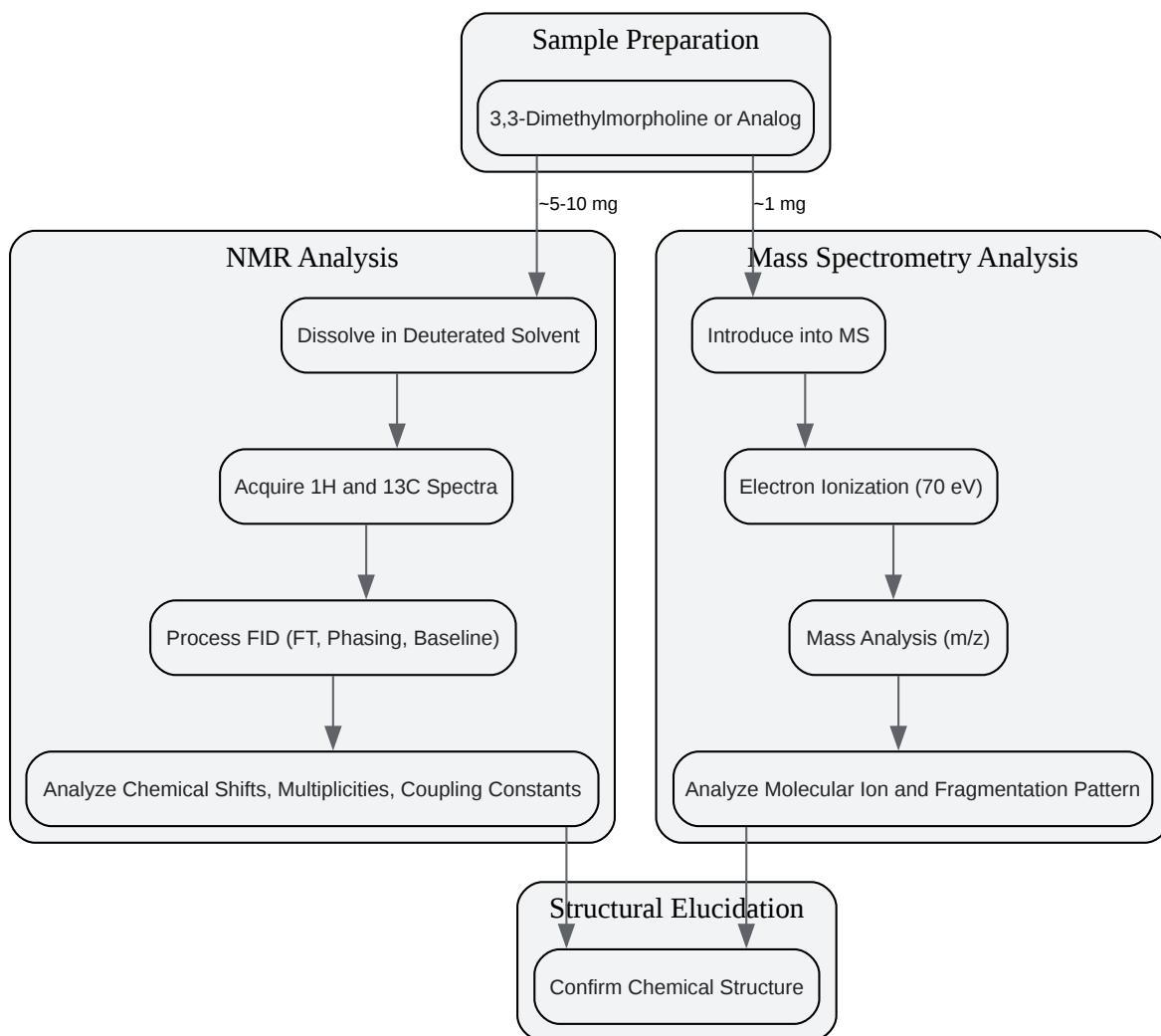
Mass Spectrometry (Electron Ionization)

A standard procedure for obtaining an EI mass spectrum is as follows:

- Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC) inlet. The sample is vaporized in the ion source.
- Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.
- Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z value, generating the mass spectrum.

Analytical Workflow

The logical flow for the analysis of **3,3-dimethylmorpholine** and its analogs using NMR and MS is depicted in the following diagram.

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Caption: Workflow for NMR and MS analysis of morpholine derivatives.

Conclusion

This guide provides a comparative overview of the NMR and mass spectrometry data for **3,3-dimethylmorpholine** and related morpholine analogs. While complete experimental data for

3,3-dimethylmorpholine remains somewhat elusive in publicly accessible literature, the provided data, based on established principles and available references, serves as a valuable resource for its identification and characterization. The detailed experimental protocols and the analytical workflow diagram offer a practical framework for researchers engaged in the synthesis and analysis of this and similar compounds, facilitating more efficient and accurate structural elucidation in drug discovery and development.

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